molecular formula C22H24N2O3S B10772128 N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide

N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide

Cat. No.: B10772128
M. Wt: 396.5 g/mol
InChI Key: UOGGWHBYFVBUIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M8-B involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The key steps include:

Industrial Production Methods

Industrial production of M8-B typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

M8-B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

M8-B has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the TRPM8 channel and its role in various physiological processes.

    Biology: Employed in research to understand the role of TRPM8 in sensory perception, particularly in cold sensation.

    Medicine: Investigated for its potential therapeutic applications in conditions such as dry eye disease and chronic pain.

    Industry: Utilized in the development of new pharmaceuticals targeting the TRPM8 channel

Mechanism of Action

M8-B exerts its effects by selectively blocking the TRPM8 channel. This channel is involved in the sensation of cold and is activated by cold temperatures and compounds such as menthol and icilin. M8-B binds to the TRPM8 channel and inhibits its activation, thereby blocking the sensation of cold . The molecular targets and pathways involved include the TRPM8 channel and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of M8-B

M8-B is unique due to its high potency and selectivity for the TRPM8 channel. It has been shown to block cold-induced and icilin or menthol-induced activation of TRPM8 channels with IC50 values in the nanomolar range, making it a valuable tool for studying TRPM8 function and potential therapeutic applications .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21/h2-10,13-14H,11-12,15-16,23H2,1H3

InChI Key

UOGGWHBYFVBUIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3

Origin of Product

United States

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